molecular formula C18H13BrN2O2 B8598611 2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione

2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione

Cat. No.: B8598611
M. Wt: 369.2 g/mol
InChI Key: VXBLQUYRIMFPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole moiety linked to an isoindole-1,3-dione structure, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to a series of reactions to introduce the ethyl linker and the isoindole-1,3-dione moiety. Common reagents used in these reactions include bromine, ethylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione is unique due to its combination of a brominated indole moiety and an isoindole-1,3-dione structure. This dual functionality provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H13BrN2O2

Molecular Weight

369.2 g/mol

IUPAC Name

2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C18H13BrN2O2/c19-16-12(11-5-3-4-8-15(11)20-16)9-10-21-17(22)13-6-1-2-7-14(13)18(21)23/h1-8,20H,9-10H2

InChI Key

VXBLQUYRIMFPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=C(NC4=CC=CC=C43)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[2-(1H-indol-3-yl)-ethyl]-isoindole-1,3-dione (1.0 g in a mixture of 10 mL dry tetrahydrofuran and 10 mL dry chloroform) at 0° C. was added pyridinium bromide perbromide (1.14 g) and the reaction stirred at 0° C. After 50 minutes, the reaction was quenched by the addition of saturated sodium bicarbonate and extracted with ethyl acetate. The organic portion was washed with saturated sodium bicarbonate (3×) and 0.3M sodium bisulfate (3×) then dried over magnesium sulfate. Purification of the concentrate by flash chromatography on silica gel (hexane:ethyl acetate, 3:1) gave the title compound (1.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
1.14 g
Type
reactant
Reaction Step Two

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